![molecular formula C11H12BrNO B5672584 N-(2-bromophenyl)-3-methyl-2-butenamide CAS No. 102804-45-5](/img/structure/B5672584.png)
N-(2-bromophenyl)-3-methyl-2-butenamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves techniques such as cycloaromatization, which is used for constructing phenanthrene structures from substituted biphenyl compounds. This approach involves C-H bond activation and oxidative coupling reactions, which are crucial for the formation of complex aromatic systems (Jiang et al., 2018). Additionally, synthesis routes for compounds like 3-methyl-4-phenyl-3-butenamide have been documented, providing a framework that could be applicable to N-(2-bromophenyl)-3-methyl-2-butenamide (Valcavi, 1974).
Molecular Structure Analysis
Molecular structure is crucial in determining the reactivity and properties of a compound. For example, the structural analysis of related organotin compounds highlights the importance of intramolecular coordination for stability (Koten et al., 1978). Such insights are essential for understanding how modifications like the introduction of a bromophenyl group might influence the overall molecular architecture and reactivity of N-(2-bromophenyl)-3-methyl-2-butenamide.
Chemical Reactions and Properties
The chemical behavior of compounds under various conditions can provide insights into their reactivity and potential applications. For example, the reactivity of phenyl-substituted compounds in palladium-catalyzed reactions, which involve multiple arylation steps through C-C and C-H bond cleavages, may offer parallels to the chemical reactions N-(2-bromophenyl)-3-methyl-2-butenamide might undergo (Wakui et al., 2004).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and stability, is crucial for practical applications of chemical compounds. While specific data on N-(2-bromophenyl)-3-methyl-2-butenamide might not be readily available, studies on similar compounds can provide valuable context. For instance, the solubility and thermal stability of related organometallic compounds offer insights into how structural elements influence these critical properties (Kiss et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for functionalization, define the applications of a chemical compound. The bromination reactions and subsequent transformations in related chemical structures provide a foundation for understanding the reactive nature and chemical versatility of bromophenyl-containing compounds (Su et al., 2017).
properties
IUPAC Name |
N-(2-bromophenyl)-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORAFTPSKSULFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278324 |
Source
|
Record name | N-(2-Bromophenyl)-3-methyl-2-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-3-methylbut-2-enamide | |
CAS RN |
102804-45-5 |
Source
|
Record name | N-(2-Bromophenyl)-3-methyl-2-butenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102804-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromophenyl)-3-methyl-2-butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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